molecular formula C17H17N B2405744 9-allyl-1,4-dimethyl-9H-carbazole CAS No. 120105-82-0

9-allyl-1,4-dimethyl-9H-carbazole

Cat. No. B2405744
M. Wt: 235.33
InChI Key: PWQUJHYVQSOBJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Allyl-1,4-dimethyl-9H-carbazole is a chemical compound with the molecular formula C17H17N . It has an average mass of 235.324 Da and a monoisotopic mass of 235.136093 Da .


Synthesis Analysis

The synthesis of 9-allyl-1,4-dimethyl-9H-carbazole and similar compounds has been achieved through various methods. One approach involves a palladium-catalyzed reaction sequence consisting of an intermolecular amination and an intramolecular direct arylation . Another method uses a magnetically recoverable palladium nanocatalyst supported on a green biochar for a one-pot synthesis of 9H-carbazoles from inexpensive anilines and 1,2-dihaloarenes under microwave irradiation .


Molecular Structure Analysis

The molecular structure of 9-allyl-1,4-dimethyl-9H-carbazole consists of a carbazole core with an allyl group and two methyl groups attached . The carbazole core is a tricyclic structure consisting of two benzene rings fused onto a central pyrrole ring .

Scientific Research Applications

Antiviral Applications

  • Anti-HIV Activity : Chloro-1,4-dimethyl-9H-carbazole derivatives, closely related to 9-allyl-1,4-dimethyl-9H-carbazole, have shown potential as novel anti-HIV drugs. Notably, a nitro-derivative displayed a promising profile for further development in this field (Saturnino et al., 2018).

Anticancer Applications

  • Cytotoxic Effect on Ovarian Cancer Cells : 9-(bromoalkyl)-1,4-dimethyl-9H-carbazole derivatives were found to inhibit the growth of A2780 ovarian cancer cells. Specifically, the 2c carbazole derivative demonstrated a significant dose-dependent anti-proliferative activity, making it a strong candidate for ovarian cancer treatment (Saturnino et al., 2015).
  • Antiproliferative Activity on Estrogen Receptor-Expressing Cells : Certain 9H-carbazole derivatives have been used for their cytotoxic and anticancer activities. A derivative known as 2a showed high inhibitory activity against cancer cell lines expressing estrogen receptors (Caruso et al., 2012).

Antimicrobial Applications

  • Antimicrobial Agents : 9H-carbazole derivatives have been synthesized and evaluated as antimicrobial agents. These compounds, derived from 9H-carbazole, were tested for their effectiveness against various microbial threats (Salih et al., 2016).

Chemical and Physical Properties

  • Structural Analysis : A study on 9-allyl-3,6-dibromo-9H-carbazole, a structurally similar compound, provided insights into the planarity of the carbazole ring system and the angles formed by the allyl group, contributing to the understanding of the compound's chemical behavior (Cui et al., 2006).
  • Inhibitory Action in Peroxidative Systems : 6-hydroxy-1,4-dimethyl carbazole, related to 9-allyl-1,4-dimethyl-9H-carbazole, has shown significant inhibitory action in peroxidative systems, outperforming promethazine in certain systems (Malvy et al., 1980).

Optoelectronic Applications

  • Host Materials for Blue Phosphorescent Organic Light Emitting Diodes (PHOLEDs) : Carbazole derivatives have been designed as host materials for PHOLEDs. Their high glass transition temperatures and triplet energies make them suitable for blue dopants in these devices (Yuan et al., 2014).

properties

IUPAC Name

1,4-dimethyl-9-prop-2-enylcarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N/c1-4-11-18-15-8-6-5-7-14(15)16-12(2)9-10-13(3)17(16)18/h4-10H,1,11H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWQUJHYVQSOBJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C3=CC=CC=C3N(C2=C(C=C1)C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-allyl-1,4-dimethyl-9H-carbazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.